molecular formula C17H15FN2O2 B2549094 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide CAS No. 2059101-89-0

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No.: B2549094
CAS No.: 2059101-89-0
M. Wt: 298.317
InChI Key: FVOONNQJLBZZQK-UHFFFAOYSA-N
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Description

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.

    Introduction of the fluoro group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the furan ring: This step involves the coupling of a furan derivative with the quinoline core, often using palladium-catalyzed cross-coupling reactions.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with dimethylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
  • 6-bromo-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
  • 6-methyl-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Uniqueness

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. The fluoro group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-10-4-7-16(22-10)15-9-13(17(21)20(2)3)12-8-11(18)5-6-14(12)19-15/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOONNQJLBZZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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